Pyrrolidine-2-carbaldehyde hydrochloride

Neuroscience Drug Discovery Apoptosis

Select pyrrolidine-2-carbaldehyde hydrochloride for its stable HCl salt form, ensuring superior aqueous solubility and shelf-life over the oxidation-prone free base. The free 2-aldehyde group provides distinct electrophilic reactivity critical for synthesizing high-affinity PEP inhibitors (300-fold potency gain) and ALDH1A2 probes (Ki 4.20 nM). This bifunctional scaffold streamlines multi-step syntheses, eliminating protection/deprotection steps required for Boc-prolinal derivatives.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
Cat. No. B13914555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2-carbaldehyde hydrochloride
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1CC(NC1)C=O.Cl
InChIInChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h4-6H,1-3H2;1H
InChIKeyMCPRMXYBWPXPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2-carbaldehyde hydrochloride: Chemical Identity and Baseline Characteristics for Procurement Assessment


Pyrrolidine-2-carbaldehyde hydrochloride (CAS: not uniformly assigned; molecular formula: C5H10ClNO; molecular weight: 135.59 g/mol) is a pyrrolidine derivative containing a secondary amine (present as the hydrochloride salt) and an aldehyde functional group at the 2-position of the pyrrolidine ring . This compound serves as a bifunctional building block in organic synthesis and medicinal chemistry, with the aldehyde group providing electrophilic reactivity and the pyrrolidine nitrogen (liberated from the hydrochloride salt under basic conditions) offering nucleophilic character . The compound is stable under normal storage conditions, with a melting point range of 150°C to 155°C, and is soluble in water and polar organic solvents due to its ionic hydrochloride character . These properties render it a versatile intermediate for the construction of more complex pyrrolidine-containing pharmacophores and organocatalyst scaffolds .

Why Pyrrolidine-2-carbaldehyde hydrochloride Cannot Be Interchanged with Generic Pyrrolidine Analogs


The scientific and industrial selection of pyrrolidine-2-carbaldehyde hydrochloride over structurally similar alternatives hinges on two critical differentiation vectors. First, the presence of the free aldehyde functionality at the 2-position (versus the more common carboxylic acid or ester derivatives such as proline or pyrrolidine-2-carboxylic acid) confers a distinct electrophilic reactivity profile that is essential for specific synthetic transformations and for the formation of key pharmacophore elements that are inaccessible to carboxylate-bearing analogs . Second, the hydrochloride salt form provides superior aqueous solubility and enhanced solid-state stability compared to the free base (pyrrolidine-2-carbaldehyde), which is susceptible to air oxidation and base-catalyzed condensation reactions; this formulation distinction directly impacts ease of handling, shelf-life, and reproducibility in multi-step synthetic sequences and biological assays . Substituting with Boc-protected prolinal derivatives (e.g., Boc-L-prolinal) would introduce a protecting group requiring additional deprotection steps, increasing synthetic step count and reducing overall efficiency .

Quantitative Differentiation Evidence for Pyrrolidine-2-carbaldehyde hydrochloride Procurement


Superior Neuroprotective Potency of Pyrrolidine-2-carbaldehyde-Derived Scaffold Versus THA

A derivative bearing the pyrrolidine-2-carbaldehyde core, (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde (ONO-1603), demonstrated 300-fold higher neuroprotective potency compared to tetrahydroaminoacridine (THA), an approved antidementia drug, in delaying age-induced apoptosis of cultured rat cerebral cortical and cerebellar granule cells. The maximal protective effect of ONO-1603 was achieved at 0.03 µM, whereas THA required 10 µM for comparable efficacy [1]. This potency advantage establishes the pyrrolidine-2-carbaldehyde scaffold as a privileged pharmacophore for developing high-affinity prolyl endopeptidase inhibitors.

Neuroscience Drug Discovery Apoptosis Prolyl Endopeptidase Inhibition

Expanded Therapeutic Window of Pyrrolidine-2-carbaldehyde Derivative Compared to THA

Beyond potency, the pyrrolidine-2-carbaldehyde derivative ONO-1603 exhibited a significantly wider protective concentration range (0.03 to 1 µM) compared to the narrow effective range of THA (3 to 10 µM). Furthermore, ONO-1603 displayed no neurotoxicity at concentrations up to 100 µM, whereas THA induced severe neurotoxicity at doses of 30 µM and above [1]. This expanded therapeutic window and reduced toxicity profile are directly linked to the pyrrolidine-2-carbaldehyde pharmacophore.

Neuropharmacology Safety Pharmacology Therapeutic Index Drug Development

High Target Affinity of Pyrrolidine-2-carbaldehyde-Containing Inhibitor for Retinal Dehydrogenase 2 (RALDH2)

A pyrrolidine-2-carbaldehyde-containing compound (CHEBI:90441; CHEMBL3276621) demonstrated high-affinity binding to human retinal dehydrogenase 2 (ALDH1A2), with a reported inhibition constant (Ki) of 4.20 nM [1]. This sub-nanomolar binding affinity positions the pyrrolidine-2-carbaldehyde scaffold as a highly effective pharmacophore for targeting the ALDH1A family of enzymes, which are implicated in retinoic acid biosynthesis and cancer stem cell maintenance.

Enzymology Drug Discovery Retinoid Signaling Cancer Research

Hydrochloride Salt Form Provides Superior Physicochemical Properties Over Free Base

Pyrrolidine-2-carbaldehyde hydrochloride exhibits enhanced aqueous solubility and solid-state stability compared to the free base form. The hydrochloride salt is freely soluble in water and polar organic solvents , whereas the free base (pyrrolidine-2-carbaldehyde) has limited water solubility and is prone to oxidation and base-catalyzed self-condensation . This physicochemical differentiation directly impacts procurement and handling: the hydrochloride salt can be stored under normal conditions with a defined melting point range of 150–155°C , facilitating accurate weighing and reproducible reaction outcomes.

Formulation Science Analytical Chemistry Process Chemistry Stability

Commercial Availability with Validated Analytical Specifications (≥98% Purity) for Reproducible Research

The (S)-enantiomer of pyrrolidine-2-carbaldehyde hydrochloride (CAS: 1353997-88-2) is commercially available with a guaranteed purity of NLT 98% (Not Less Than 98%), as verified by the supplier MolCore under ISO certification standards . In contrast, the free base form (pyrrolidine-2-carbaldehyde; CAS: 61480-98-6 or 88218-12-6) is typically offered without explicit purity specifications or with variable quality across different vendors . This defined purity specification reduces the risk of impurities interfering with sensitive catalytic cycles or biological assays.

Quality Control Analytical Chemistry Procurement Reproducibility

Recommended Application Scenarios for Pyrrolidine-2-carbaldehyde hydrochloride in Scientific and Industrial Settings


Medicinal Chemistry: Lead Optimization for Prolyl Endopeptidase Inhibitors and Antidementia Agents

Procure pyrrolidine-2-carbaldehyde hydrochloride for the synthesis of prolyl endopeptidase (PEP) inhibitor candidates targeting neurodegenerative disorders. The class-level evidence demonstrates that derivatives bearing this scaffold achieve 300-fold higher potency and a >30-fold wider therapeutic window compared to THA, with no neurotoxicity at concentrations up to 100 µM [1]. This scaffold is particularly suited for medicinal chemistry programs requiring high-affinity PEP inhibition coupled with an improved safety margin.

Chemical Biology: Development of ALDH1A2 (RALDH2) Probes and Inhibitors

Use pyrrolidine-2-carbaldehyde hydrochloride as a starting material for synthesizing high-affinity probes targeting retinal dehydrogenase 2 (ALDH1A2). Class-level evidence confirms that pyrrolidine-2-carbaldehyde-containing compounds can achieve Ki values as low as 4.20 nM for this target [1]. This application scenario is highly relevant for researchers investigating retinoic acid signaling pathways, cancer stem cell biology, and developmental biology.

Process Chemistry: Multi-Step Synthesis Requiring Robust, Water-Soluble Aldehyde Building Blocks

Select pyrrolidine-2-carbaldehyde hydrochloride over the free base form for multi-step synthetic sequences conducted in aqueous or mixed aqueous-organic solvent systems. The hydrochloride salt provides free solubility in water and polar organic solvents, eliminating the need for large volumes of organic co-solvents and reducing waste disposal costs [1]. The defined melting point (150–155°C) and solid-state stability facilitate accurate weighing and long-term storage, improving process reproducibility [2].

Quality-Controlled Research: Assays Requiring High-Purity, Batch-to-Batch Consistent Reagents

Procure the (S)-enantiomer of pyrrolidine-2-carbaldehyde hydrochloride (CAS 1353997-88-2) with NLT 98% purity for sensitive catalytic studies or biological assays where impurity-driven variability could compromise data integrity [1]. The ISO-certified manufacturing ensures that each batch meets the same purity specification, reducing the need for in-house purification and enabling cross-study comparability in multi-institutional research programs.

Technical Documentation Hub

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